Deisovaleryl josamycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deisovaleryl josamycin is a derivative of josamycin, a macrolide antibiotic originally isolated from the bacterium Streptomyces narbonensis. Josamycin and its derivatives, including this compound, are known for their broad-spectrum antimicrobial activity against various pathogens . This compound is particularly noted for its enhanced stability and efficacy compared to its parent compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of deisovaleryl josamycin typically involves the modification of josamycin through specific chemical reactions. One common method includes the acylation of josamycin with isovaleric acid under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the fermentation of Streptomyces narbonensis to produce josamycin, followed by chemical modification to obtain this compound. The industrial process is optimized for efficiency, cost-effectiveness, and scalability .
Chemical Reactions Analysis
Types of Reactions
Deisovaleryl josamycin undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives with altered antimicrobial properties.
Reduction: Reduction reactions can modify the functional groups, potentially enhancing the compound’s stability.
Substitution: Substitution reactions, particularly at the acyl group, can yield different derivatives with varying biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acylating agents. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified antimicrobial properties. These derivatives are often tested for their efficacy against different bacterial strains to identify potential therapeutic candidates .
Scientific Research Applications
Deisovaleryl josamycin has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying macrolide antibiotics and their chemical modifications.
Biology: Researchers use it to investigate the mechanisms of bacterial resistance and the development of new antibiotics.
Medicine: this compound is explored for its potential use in treating bacterial infections, particularly those resistant to other antibiotics.
Industry: It is used in the development of new pharmaceutical formulations and as a reference standard in quality control
Mechanism of Action
The mechanism of action of deisovaleryl josamycin is similar to that of other macrolide antibiotics. It inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the translocation of peptidyl tRNA. This action is primarily bacteriostatic but can be bactericidal at higher concentrations. The compound tends to accumulate within leukocytes, which transport it to the site of infection .
Comparison with Similar Compounds
Similar Compounds
Josamycin: The parent compound with a similar mechanism of action but lower stability.
Erythromycin: Another macrolide antibiotic with a broader spectrum but higher resistance rates.
Azithromycin: Known for its extended half-life and improved tissue penetration.
Clarithromycin: Similar to erythromycin but with better acid stability and fewer gastrointestinal side effects
Uniqueness
Deisovaleryl josamycin stands out due to its enhanced stability and efficacy compared to josamycin. Its unique chemical modifications provide it with improved pharmacokinetic properties, making it a valuable candidate for further research and development .
Properties
CAS No. |
31642-61-2 |
---|---|
Molecular Formula |
C37H61NO14 |
Molecular Weight |
743.9 g/mol |
IUPAC Name |
[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] acetate |
InChI |
InChI=1S/C37H61NO14/c1-20-17-25(15-16-39)33(34(46-9)27(50-24(5)40)18-28(42)47-21(2)13-11-10-12-14-26(20)41)52-36-31(43)30(38(7)8)32(22(3)49-36)51-29-19-37(6,45)35(44)23(4)48-29/h10-12,14,16,20-23,25-27,29-36,41,43-45H,13,15,17-19H2,1-9H3/b11-10+,14-12+/t20-,21-,22-,23+,25+,26+,27-,29+,30-,31-,32-,33+,34+,35+,36+,37-/m1/s1 |
InChI Key |
VMPKXDLYZIGGMM-MXYURFFASA-N |
Isomeric SMILES |
C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)OC(=O)C)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)O |
Canonical SMILES |
CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)OC(=O)C)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.